molecular formula C10H11NO3 B2431088 5-(Cyclopropylmethoxy)picolinic acid CAS No. 1266787-40-9

5-(Cyclopropylmethoxy)picolinic acid

Cat. No.: B2431088
CAS No.: 1266787-40-9
M. Wt: 193.202
InChI Key: MSGZKTIVCZJNCO-UHFFFAOYSA-N
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Description

“5-(Cyclopropylmethoxy)picolinic acid” is a compound with the molecular formula C10H11NO3. It is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .


Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of picolinic acid, with an additional cyclopropylmethoxy group attached. The structure of a related compound, 5-Methoxypicolinic acid, has been reported with a molecular formula of C7H7NO3 and an average mass of 153.135 Da .

Scientific Research Applications

1. Influence on Nitric-Oxide Synthase mRNA Expression

Research by Melillo et al. (1994) explored the effects of picolinic acid, a catabolite of L-tryptophan, on the expression of nitric-oxide synthase (NOS) mRNA in murine macrophages. They found that picolinic acid could significantly enhance NOS mRNA expression when combined with interferon-gamma. This indicates a connection between the arginine and tryptophan metabolic pathways in the generation of reactive nitrogen intermediates (Melillo et al., 1994).

2. Role in Microbial Degradation of Picolinic Acid

Qiu et al. (2019) identified a gene cluster responsible for the degradation of picolinic acid in Alcaligenes faecalis JQ135. This study offers insights into the microbial metabolism of environmental toxic pyridine derivatives and enhances the understanding of picolinic acid catabolism in bacteria (Qiu et al., 2019).

3. Synthesis and Characterization of Derivatives

Demirci et al. (2008) conducted a study on the synthesis of derivatives of Vertilecanin A using picolinic acid. This research provides insights into the chemical synthesis process involving picolinic acid and its potential applications in organic chemistry (Demirci et al., 2008).

4. Anticancer Applications

Liu et al. (2011) investigated the anticancer properties of organometallic iridium complexes involving picolinate. The study revealed the cytotoxic potency of these complexes against human ovarian cancer cells, highlighting the potential therapeutic applications of picolinic acid derivatives in cancer treatment (Liu et al., 2011).

5. Coordination Chemistry of Picolinic Acid Based Ligands

Comba et al. (2016) explored the coordination chemistry of hexadentate picolinic acid-based ligands with various metal ions. This research is significant for understanding the interactions of picolinic acid derivatives in inorganic chemistry and their potential applications (Comba et al., 2016).

Properties

IUPAC Name

5-(cyclopropylmethoxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)9-4-3-8(5-11-9)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGZKTIVCZJNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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In a manner analogous to that described in example 48b) the hydrolysis of 5-cyclopropylmethoxy-pyridine-2-carboxylic acid methyl ester with lithium hydroxide yielded the title compound as a white solid. Mass (calculated) C10H11NO3 [193.201]; (found) [M+H]+=194.
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